2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol
Description
2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol is a secondary amine-alcohol compound characterized by a propan-1-ol backbone substituted with a 4-methoxy-4-methylpentan-2-ylamino group.
Synthetic routes for analogous compounds, such as 4-methoxy-4-methylpentan-1-amine derivatives, involve alkylation of intermediates with reagents like methyl iodide (MeI) in tetrahydrofuran (THF), followed by purification via silica gel chromatography . However, specific synthesis protocols for 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol remain undocumented in the provided literature.
Properties
Molecular Formula |
C10H23NO2 |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-[(4-methoxy-4-methylpentan-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C10H23NO2/c1-8(11-9(2)7-12)6-10(3,4)13-5/h8-9,11-12H,6-7H2,1-5H3 |
InChI Key |
QCFXYSYQFCKWLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)NC(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol typically involves the reaction of 4-methoxy-4-methylpentan-2-amine with propylene oxide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at around 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions within cells . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The following compounds share structural or functional similarities with 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol:
Key Observations:
- Backbone Variability : While the target compound uses a propan-1-ol backbone, analogues like the imidazo-pyridine derivative () and propan-1-one () exhibit modified backbones that alter electronic properties and binding affinity.
- Substituent Effects: The 4-methoxy-4-methylpentan-2-yl group in the target compound provides steric bulk and lipophilicity, contrasting with the aromatic phenoxy () or indole () groups in analogues, which enhance π-π interactions in receptor binding.
Physicochemical Properties
Limited data exist for the target compound, but comparisons can be inferred from structurally related molecules:
- Hydrophilicity : The hydroxyl group in propan-1-ol derivatives enhances water solubility compared to ketone or ether analogues (e.g., ).
Biological Activity
2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol, also known by its CAS number 1154998-60-3, is a synthetic compound with potential biological activities. This article reviews its chemical properties, biological effects, and therapeutic potential based on existing literature and research findings.
- Molecular Formula : C11H25NO2
- Molecular Weight : 203.32 g/mol
- CAS Number : 1154998-60-3
Biological Activity Overview
The biological activity of 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol has been explored in various studies, particularly in relation to its potential as an antitumor agent and its effects on cellular mechanisms.
Antitumor Activity
Research indicates that compounds similar to 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol exhibit significant antitumor properties. For instance, amino acid prodrugs related to this compound have shown selective cytotoxicity against various cancer cell lines. A study highlighted the effectiveness of related benzothiazole derivatives in inhibiting the growth of breast and ovarian cancer xenografts in vivo, suggesting that structural modifications can enhance the therapeutic efficacy of such compounds .
The mechanism through which 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol exerts its biological effects may involve modulation of metabolic pathways and interaction with cytochrome P450 enzymes. These interactions are crucial for the activation of prodrugs into their active forms, which can then exert cytotoxic effects on cancer cells .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Cytotoxicity Studies :
-
In Vivo Efficacy :
- Preclinical models have been employed to evaluate the efficacy of these compounds in reducing tumor size and inhibiting metastasis. Notably, compounds exhibiting similar structural features to 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol have been effective in significantly retarding tumor growth in animal models .
-
Pharmacokinetics :
- The pharmacokinetic profiles of these compounds suggest favorable absorption and distribution characteristics, which are essential for their therapeutic application. Studies indicate that prodrugs can be rapidly converted into active forms within biological systems, enhancing their effectiveness against tumors .
Summary of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
